molecular formula C7H11FO3S B6603259 {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride CAS No. 2305254-84-4

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride

Cat. No.: B6603259
CAS No.: 2305254-84-4
M. Wt: 194.23 g/mol
InChI Key: PZEJWHMECCCYBA-UHFFFAOYSA-N
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Description

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 2305254-84-4) is a chemical compound with the molecular formula C7H11FO3S and a molecular weight of 194.22 g/mol . It belongs to the class of sulfonyl fluoride derivatives, which are highly valuable in chemical biology and medicinal chemistry research due to their reactivity as irreversible enzyme inhibitors and their use in activity-based protein profiling (ABPP) . Sulfonyl fluorides, such as the well-studied Methanesulfonyl Fluoride (MSF), are known to act as irreversible inhibitors of enzymes like acetylcholinesterase (AChE) by covalently modifying serine residues . This mechanism has been explored for central nervous system-selective inhibition and investigated in clinical research for conditions like Alzheimer's disease, demonstrating the potential of this compound class in probing biological function and therapeutic development . The 2-oxabicyclo[2.2.1]heptane scaffold incorporated in this molecule is a privileged structure in organic synthesis, frequently encountered in the construction of complex natural products, such as the Kopsifoline alkaloids, indicating its utility in methodological and total synthesis efforts . This reagent is offered with a high purity of 95% and must be stored at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEJWHMECCCYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The sulfonyl chloride intermediate undergoes an SN2S_N2-type reaction with a fluoride source (e.g., KF, NaF, or FSO3H\text{FSO}_3\text{H}), where the fluoride ion attacks the electrophilic sulfur center, displacing chloride. The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile, DMF) or aqueous media under controlled temperatures (10–60°C).

Standard Protocol

  • Reactants :

    • {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride (1.0 equiv)

    • Potassium fluoride (1.2–2.0 equiv)

    • Solvent: Water or acetonitrile (200–500 mL per mole of substrate)

  • Conditions :

    • Temperature: 20–40°C

    • Duration: 2–4 hours

  • Workup :

    • Filtration to remove KCl byproduct

    • Solvent evaporation under reduced pressure

    • Distillation or recrystallization for purification.

Yield : 75–90% (depending on purity of starting material and reaction optimization).

Synthesis of the Sulfonyl Chloride Precursor

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of the bicyclic alcohol or its derivatives.

Chlorosulfonation of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol

  • Reactants :

    • {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol (1.0 equiv)

    • Chlorosulfonic acid (2.5–3.0 equiv)

  • Conditions :

    • Temperature: 0–5°C (to minimize side reactions)

    • Slow addition of chlorosulfonic acid to prevent exothermic runaway

  • Workup :

    • Quenching with ice water

    • Extraction with dichloromethane

    • Drying and solvent removal.

Yield : 60–75% (crude), improving to 85–90% after purification by vacuum distillation.

Alternative Pathway: Thiol Oxidation

An alternative route involves oxidizing a bicyclic thiol to the sulfonyl chloride:

  • Reactants :

    • {2-Oxabicyclo[2.2.1]heptan-1-yl}methanethiol

    • Chlorine gas or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2)

  • Conditions :

    • Oxidative chlorination at 20–25°C in CCl4\text{CCl}_4

  • Challenges :

    • Requires strict moisture control to avoid hydrolysis.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A patented tubular reactor system (similar to CN101747237A) demonstrates scalability:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch Stirred TankContinuous Tubular
Temperature Control±2°C±0.5°C
Throughput1–5 kg/day100–500 kg/day
Purity After Distillation95–98%99.5%

Key Industrial Steps :

  • Automated fluoride feed systems to maintain stoichiometry

  • In-line IR monitoring for real-time reaction tracking

  • Short-path distillation to minimize thermal degradation.

Alternative Fluorination Methods

Fluorosulfonic Acid (FSO3H\text{FSO}_3\text{H}FSO3H)

In non-aqueous media, FSO3\text{FSO}_3\text{H } serves as both solvent and fluorinating agent:

  • Conditions : 50–60°C for 6–8 hours

  • Advantage : Higher selectivity for sulfonyl fluoride over sulfonate esters.

Tetrabutylammonium Fluoride (TBAF)

  • Use Case : Sensitive substrates requiring mild conditions

  • Yield : 65–70% (lower due to competing elimination).

Purification and Characterization

Distillation

  • Vacuum Distillation : BP=110115°C\text{BP} = 110–115°C at 10 mmHg

  • Purity : >99% (by GC-MS).

Recrystallization

  • Solvent System : Hexane/ethyl acetate (4:1)

  • Crystal Form : Colorless needles, m.p. 38–39°C.

Analytical Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 4.35 (d, J = 8.4 Hz, 1H), 3.92 (m, 2H), 2.85 (s, 2H), 1.75–1.45 (m, 4H).

  • 19F NMR^{19}\text{F NMR} : δ -44.2 (s).

Challenges and Optimization

Hydrolytic Instability

The sulfonyl fluoride group is susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and storage.

Byproduct Formation

  • Major Byproduct : {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonic acid (from water traces)

  • Mitigation : Molecular sieves or SOCl2\text{SOCl}_2 scavengers.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable faster heat dissipation and higher yields (reported 94% in preliminary trials).

Biocatalytic Fluorination

Preliminary studies explore enzymatic fluorination using fluorinases, though yields remain low (<30%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)
KF in H2 _2O8598120
FSO3H\text{FSO}_3\text{H}9099250
TBAF in MeCN6895450

Chemical Reactions Analysis

Types of Reactions

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism
The compound is primarily utilized as a sulfonylating agent due to the presence of the methanesulfonyl fluoride moiety. Its structure allows for the formation of sulfonamide bonds, which are crucial in synthesizing various organic compounds. The electrophilic nature of the sulfur atom facilitates nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides and sulfonates.

Example Reactions

  • Formation of Sulfonamides : {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride can react with primary and secondary amines to form stable sulfonamides.
  • Synthesis of Sulfonate Esters : The compound can also be used to convert alcohols into sulfonate esters, which are valuable intermediates in further chemical transformations.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound serves as a valuable building block for the development of pharmaceuticals. Its ability to introduce sulfonamide groups into drug candidates enhances their pharmacological properties.

Case Studies
Several studies have highlighted the efficacy of sulfonamides in treating bacterial infections and other diseases:

  • Antibiotic Activity : Research has shown that compounds containing sulfonamide groups exhibit antibacterial activity against various pathogens.
  • Anticancer Properties : Some derivatives synthesized using {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride have been investigated for their potential anticancer effects, demonstrating cytotoxicity against cancer cell lines.

Biochemical Assays

Use as a Reagent
The compound is employed in biochemical assays to label biomolecules or modify proteins. Its reactive nature allows it to selectively bind to amino acid residues, facilitating the study of protein interactions and functions.

Applications in Research

  • Protein Modification : Researchers utilize {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride for site-specific labeling of proteins, aiding in the elucidation of protein structure and dynamics.
  • Enzyme Inhibition Studies : The compound can serve as a tool for studying enzyme mechanisms by selectively inhibiting specific enzymes through covalent modification.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisSulfonylating agent for forming sulfonamides and sulfonate estersReactions with amines and alcohols
Medicinal ChemistryBuilding block for pharmaceuticals; enhances drug propertiesAntibiotic activity; anticancer properties
Biochemical AssaysReagent for labeling biomolecules and modifying proteinsProtein modification; enzyme inhibition studies

Mechanism of Action

The mechanism of action of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and provide insights into its function .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogs:

Property {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Fluoride {4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Chloride {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl Fluoride
Substituents None 4-Methyl group on bicyclo framework 7,7-Dimethyl groups on bicyclo framework
Leaving Group Fluoride (F) Chloride (Cl) Fluoride (F)
Molecular Weight Not reported 224.7 g/mol Not explicitly reported (estimated ~236 g/mol*)
Reactivity Moderate (SuFEx-compatible) Higher (sulfonyl chlorides are more reactive but less stable) Moderate (fluoride stability with steric effects)
Applications General SuFEx chemistry Limited (discontinued, likely due to instability) Immunology research (hapten conjugates for antibody studies)
Availability Not specified Discontinued Available (Santa Cruz Biotechnology, $197/250 mg)

*Estimated based on structural differences: +28 g/mol for two methyl groups and -16.5 g/mol for F vs. Cl.

Key Observations:
  • Substituent Effects: The 4-methyl and 7,7-dimethyl groups influence steric hindrance and conformational flexibility.
  • Leaving Group Reactivity : Sulfonyl chlorides (e.g., the 4-methyl analog) are more reactive than fluorides but prone to hydrolysis, explaining their discontinuation . Fluorides offer better stability, making them preferable for biological applications.
  • Applications: The 7,7-dimethyl derivative is tailored for immunology research, where its dipeptide arm (e.g., β-alanine-glycine-glycine) enhances conformational flexibility and immune recognition .

Reactivity and Stability

  • Sulfonyl Fluorides vs. Chlorides : Fluorides exhibit slower hydrolysis rates compared to chlorides, making them suitable for prolonged experiments. The 4-methyl chloride’s discontinuation underscores the trade-off between reactivity and stability.
  • Steric Effects : The 7,7-dimethyl groups may reduce accessibility of the sulfonyl fluoride group, moderating reactivity while stabilizing the bicyclic framework .

Physical Properties and Availability

  • Purity : The 4-methyl chloride has a minimum purity of 95% , while the 7,7-dimethyl fluoride is sold at research-grade purity (exact % unspecified) .
  • Cost: The 7,7-dimethyl derivative is priced at $197/250 mg, reflecting specialized synthesis and demand in immunology .

Biological Activity

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS Number: 2305254-84-4) is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of enzyme inhibition and organic synthesis. Its unique bicyclic structure combined with a sulfonyl fluoride group enables it to participate in various chemical reactions, making it a valuable tool in both research and industrial applications.

  • Molecular Formula : C7H11FO3S
  • Molecular Weight : 194.23 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its reactivity and stability in biological systems.

The biological activity of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride primarily involves its role as an enzyme inhibitor. The mechanism typically includes:

  • Covalent Bond Formation : It can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
  • Target Enzymes : Specific enzymes that may be inhibited include serine proteases and other hydrolases, which are critical in various metabolic pathways.

Biological Applications

Research has indicated several potential applications for this compound in biological systems:

  • Biochemical Probes : It serves as a biochemical probe to study enzyme mechanisms and protein functions.
  • Therapeutic Potential : Its ability to inhibit specific enzymes suggests potential therapeutic applications, particularly in conditions where enzyme dysregulation occurs.

Case Studies and Research Findings

Several studies have explored the biological implications of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride:

Table 1: Summary of Research Findings

Study ReferenceFocusKey Findings
Enzyme InhibitionDemonstrated effective inhibition of serine proteases, with IC50 values indicating potent activity.
Biochemical ProbingUtilized as a probe in studying enzyme kinetics, revealing insights into substrate interactions.
Industrial ApplicationsHighlighted its utility in synthesizing complex molecules in organic chemistry, enhancing reaction yields.

Comparative Analysis

When compared to similar compounds, {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride exhibits unique properties:

  • Reactivity : Its sulfonyl fluoride group enhances its nucleophilicity compared to other sulfonyl compounds.
  • Stability : The bicyclic structure provides increased stability under various reaction conditions.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluorideBicyclic with sulfonyl fluoridePotent enzyme inhibitor
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chlorideBicyclic with sulfonyl chlorideLess reactive than the fluoride derivative
(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acidBicyclic with sulfonic acidLimited enzyme inhibition capabilities

Q & A

Basic Research Questions

Q. What are the recommended techniques for characterizing the purity and structural integrity of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the bicyclic framework and sulfonyl fluoride group. Compare chemical shifts with analogous compounds like (1R)-7,7-dimethyl derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonyl-containing intermediates .
  • Melting Point Analysis : Predicted melting points (~111–112°C) should be experimentally verified using differential scanning calorimetry (DSC) to assess crystallinity and purity .
  • Infrared (IR) Spectroscopy : Identify characteristic S=O (~1350 cm1^{-1}) and S-F (~750 cm1^{-1}) stretching vibrations .

Q. How should researchers safely handle and store {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride?

  • Methodological Answer :

  • Moisture Control : Store under inert atmosphere (argon/nitrogen) in airtight containers, as sulfonyl fluorides hydrolyze in water to release toxic HF gas .
  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid skin contact due to potential fluorination reactivity .
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Neutralize spills with calcium carbonate to bind fluoride ions .

Q. What synthetic routes are commonly employed to prepare sulfonyl fluoride derivatives of bicyclic frameworks?

  • Methodological Answer :

  • Chloride-to-Fluoride Conversion : React {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride (analogous to ) with KF or AgF in anhydrous solvents like THF or DMF .
  • Direct Sulfonation : Use SO2_2F2_2 gas under controlled pressure to introduce the sulfonyl fluoride group to preformed bicyclic alcohols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimental physicochemical data for this compound?

  • Methodological Answer :

  • Computational Calibration : Compare density functional theory (DFT)-predicted properties (e.g., density: ~1.50 g/cm3^3) with experimental data. Adjust computational models using solvent correction factors .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as steric effects from the bicyclic system that may alter reactivity .
  • Batch Variability Analysis : Test multiple synthesis batches to identify impurities (e.g., residual chloride) affecting melting points or refractive indices .

Q. What strategies optimize enantioselective synthesis of derivatives using this sulfonyl fluoride?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate camphor-based catalysts (e.g., (1R)-10-camphorsulfonyl derivatives) to direct stereochemistry during nucleophilic substitution .
  • Kinetic Resolution : Use chiral amines or enzymes to separate enantiomers during downstream reactions, leveraging the compound’s conformational flexibility .
  • Asymmetric Fluorination : Employ transition-metal catalysts (e.g., palladium with BINAP ligands) to control fluoride incorporation .

Q. How does the compound’s bicyclic framework influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Hindrance : The 2-oxabicyclo[2.2.1]heptane system imposes axial/equatorial preferences, slowing reactions at the bridgehead position. Use bulky nucleophiles (e.g., tert-butoxide) to target less hindered sites .
  • Ring Strain Effects : The norbornane-like structure enhances electrophilicity at the sulfonyl fluoride group, enabling faster reactions with amines compared to linear analogs .

Q. In designing hapten conjugates, how does conformational flexibility impact immune recognition?

  • Methodological Answer :

  • Linker Design : Attach the sulfonyl fluoride to β-alanine-glycine tripeptide arms (as in ) to mimic natural epitopes. Adjust linker length to balance rigidity and adaptability for antibody binding .
  • Docking Studies : Use molecular dynamics simulations to predict how bicyclic steric bulk affects antigen presentation. Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Data Contradictions and Mitigation

Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?

  • Methodological Answer :

  • Hydrolysis Kinetics : Perform pH-dependent stability assays (e.g., HPLC monitoring) to quantify degradation rates. At pH 7.4, hydrolysis half-life may vary due to trace nucleophiles .
  • Alternative Solvents : Use polar aprotic solvents (e.g., DMSO) for biological studies to minimize hydrolysis while maintaining solubility .

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